![molecular formula C17H25BN2O5 B1490522 cis-4-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-nitrophenyl)-2,6-dimethylmorpholine CAS No. 2016805-42-6](/img/structure/B1490522.png)
cis-4-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-nitrophenyl)-2,6-dimethylmorpholine
Overview
Description
Cis-4-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-nitrophenyl)-2,6-dimethylmorpholine is a useful research compound. Its molecular formula is C17H25BN2O5 and its molecular weight is 348.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality cis-4-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-nitrophenyl)-2,6-dimethylmorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-4-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-nitrophenyl)-2,6-dimethylmorpholine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrochemical Fluorination
Electrochemical fluorination of compounds related to cis-4-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-nitrophenyl)-2,6-dimethylmorpholine was investigated, revealing insights into the fluorination process of N-containing carboxylic acids and their esters. This process results in the formation of F-acid fluorides and isomers through electrochemical methods, expanding the understanding of electrochemical reactions in synthetic chemistry (Takashi et al., 1998).
Synthesis and Biological Activities
Research into the synthesis and biological activities of optical isomers of compounds structurally similar to the targeted compound showed their potential as calcium antagonists. This research highlights the significance of stereochemistry in drug design and the biological activities of optical isomers (Sakoda et al., 1992).
Carcinogenicity Studies
Comparative studies on the carcinogenicity of isomers of nitroso-2,6-dimethylmorpholine provided insights into the differential carcinogenic potential between cis and trans isomers in rats. This research is vital for understanding the carcinogenic risks associated with certain chemicals and their isomers (Lijinsky & Reuber, 1980).
Chiral Isocyanomethylphosphonate Synthons
The synthesis and structural analysis of chiral isocyanomethylphosphonate synthons related to the target compound are critical for the development of new organophosphorus compounds with potential applications in synthetic organic chemistry and drug development (Weener et al., 1998).
Crystal Structure Analysis
The determination of the crystal structure of compounds closely related to cis-4-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-nitrophenyl)-2,6-dimethylmorpholine provides valuable information on molecular conformation, essential for understanding chemical reactivity and interactions (Zhou et al., 1999).
properties
IUPAC Name |
(2S,6R)-4-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-nitrophenyl]-2,6-dimethylmorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BN2O5/c1-12-8-19(9-13(2)25-12)15-6-5-14(7-16(15)20(21)22)18-23-10-17(3,4)11-24-18/h5-7,12-13H,8-11H2,1-4H3/t12-,13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXCWOPVPQHYSW-BETUJISGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)N3CC(OC(C3)C)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)N3C[C@H](O[C@H](C3)C)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis 4-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-nitrophenyl)-2-6-dimethylmorpholine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.